molecular formula C10H21NO B8609898 Diethyl-(2-hydroxycyclohexyl)-amine

Diethyl-(2-hydroxycyclohexyl)-amine

Cat. No.: B8609898
M. Wt: 171.28 g/mol
InChI Key: DAWVZTZTFCFKJZ-NXEZZACHSA-N
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Description

Diethyl-(2-hydroxycyclohexyl)-amine (CAS: 31820-90-3) is a tertiary amine featuring a hydroxyl-substituted cyclohexyl group attached to a diethylamine backbone. Its molecular formula is C₁₀H₂₁NO, with a molecular weight of 171.28 g/mol (calculated).

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

(1R,2R)-2-(diethylamino)cyclohexan-1-ol

InChI

InChI=1S/C10H21NO/c1-3-11(4-2)9-7-5-6-8-10(9)12/h9-10,12H,3-8H2,1-2H3/t9-,10-/m1/s1

InChI Key

DAWVZTZTFCFKJZ-NXEZZACHSA-N

Isomeric SMILES

CCN(CC)[C@@H]1CCCC[C@H]1O

Canonical SMILES

CCN(CC)C1CCCCC1O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below highlights key differences between Diethyl-(2-hydroxycyclohexyl)-amine and structurally related amines:

Compound Name Molecular Formula Molecular Weight Boiling Point Solubility Key Structural Features Applications References
This compound C₁₀H₂₁NO 171.28 Not reported Polar solvents (inferred) Tertiary amine; hydroxylated cyclohexyl Pharmaceutical intermediate (inferred)
Di(2-ethylhexyl)amine C₁₆H₃₅N 241.46 157–159°C (2.7 kPa) Insoluble in water; soluble in oxygenated solvents Branched alkyl chains; tertiary amine Dyestuff intermediate
(1S,2S)-2-Aminocyclohexanol C₆H₁₃NO 129.18 Not reported Water-soluble (inferred) Primary amine; hydroxylated cyclohexyl Chiral building block
Diethyl({2-[(4-methylcyclohexyl)amino]ethyl})amine C₁₃H₂₈N₂ 212.37 Not reported Unknown Secondary amine; methylcyclohexyl Not specified

Key Observations:

  • Hydrophilicity: The hydroxyl group in this compound enhances polarity compared to Di(2-ethylhexyl)amine, which has hydrophobic branched chains. However, it is less water-soluble than the primary amine (1S,2S)-2-Aminocyclohexanol due to its tertiary structure .
  • Basicity: Tertiary amines like this compound are generally less basic than primary amines (e.g., (1S,2S)-2-Aminocyclohexanol) due to steric hindrance and reduced protonation capacity. The hydroxyl group may further modulate basicity via hydrogen bonding .

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